molecular formula C15H10O4 B191077 6,2'-Dihydroxyflavone CAS No. 92439-20-8

6,2'-Dihydroxyflavone

Cat. No.: B191077
CAS No.: 92439-20-8
M. Wt: 254.24 g/mol
InChI Key: YCGXYGWBHFKQHY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6,2’-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a novel antagonist of GABA A receptor . It inhibits [3H]-flunitrazepam binding to the rat cerebral cortex membranes .

Cellular Effects

6,2’-Dihydroxyflavone has been reported to have many effects on various types of cells and cellular processes. It has been found to have antioxidant, anti-inflammation, and cardiovascular regulation effects . It has also been reported to show anxiolytic activity in a mouse model .

Molecular Mechanism

The molecular mechanism of action of 6,2’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Temporal Effects in Laboratory Settings

It has been reported that the transport of 6,2’-Dihydroxyflavone was time and concentration-dependent .

Dosage Effects in Animal Models

The effects of 6,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 5mg/kg of 6,2’-Dihydroxyflavone could effectively improve ischemic HK-2 cell viability .

Metabolic Pathways

6,2’-Dihydroxyflavone is involved in several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase .

Transport and Distribution

6,2’-Dihydroxyflavone is transported and distributed within cells and tissues mainly by passive diffusion via a transcellular pathway . Its transport is strongly inhibited by metabolic inhibitors and is highly dependent on temperature .

Subcellular Localization

Other flavonoids have been found to localize in the nucleus of cells , suggesting that 6,2’-Dihydroxyflavone might have a similar localization pattern.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 31-2848 monohydrate involves the preparation of the parent compound, Cilazapril, followed by its conversion to the monohydrate form. The synthetic route typically includes the following steps:

    Formation of the Pyridazine Ring: The synthesis begins with the formation of the pyridazine ring, which is a key structural component of Cilazapril.

    Introduction of the Ethoxycarbonyl Group: An ethoxycarbonyl group is introduced to the pyridazine ring to form the intermediate compound.

    Coupling with Phenylbutanoic Acid: The intermediate is then coupled with phenylbutanoic acid to form Cilazapril.

    Hydration: Finally, Cilazapril is hydrated to form Cilazapril monohydrate.

Industrial Production Methods

Industrial production of Ro 31-2848 monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ro 31-2848 monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ro 31-2848 monohydrate has several scientific research applications, including:

Comparison with Similar Compounds

Ro 31-2848 monohydrate is compared with other angiotensin-converting enzyme inhibitors such as:

Uniqueness

Ro 31-2848 monohydrate is unique due to its high potency and effectiveness at low doses. It has been extensively studied in various patient populations, including those with renal impairment and congestive heart failure .

Properties

IUPAC Name

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGXYGWBHFKQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350941
Record name 6,2'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92439-20-8
Record name 6,2'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,2'-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?

A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.

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